molecular formula C10H10ClN5O B070231 Kinetin hydrochloride CAS No. 177966-68-6

Kinetin hydrochloride

Cat. No. B070231
M. Wt: 251.67 g/mol
InChI Key: YKKPHTIEFMEGGL-UHFFFAOYSA-N
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Description

Kinetin hydrochloride is a type of cytokinin, a class of plant hormones that promote cell division . It is often used in plant tissue culture to induce callus formation and regenerate shoot tissues . Kinetin exists naturally in the DNA of cells of almost all organisms tested so far, including humans and various plants .


Synthesis Analysis

Kinetin was first isolated from autoclaved herring sperm DNA . The chemical structure of kinetin suggests that it can be formed from adenine and furfuryl . Furfuryl is formed after the primary oxidation of the deoxyribose moiety of DNA .


Molecular Structure Analysis

The molecular structure of kinetin includes an adenine base and a furfuryl group . This structure allows kinetin to bind to important human cellular proteins such as adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .


Physical And Chemical Properties Analysis

Kinetin has a molecular weight of 215.21 g/mol . It is soluble in DMSO . The storage temperature for the powder form is -20°C .

Scientific Research Applications

  • Cadmium Stress in Plants : Kinetin alleviates cadmium toxicity in plants like Solanum melongena, enhancing growth and photosynthetic capacity by strengthening the antioxidant system (Singh & Prasad, 2014).

  • Translocation in Plants : Kinetin shows mobility in plants' vascular systems, playing a role in senescence and translocation processes (Lagerstedt & Langston, 1967).

  • Auxin and Plant Growth : Kinetin interacts with auxin to affect plant growth, demonstrating significant effects on the mobility of kinetin within plants (Seth, Davies & Wareing, 1966).

  • Sugar and Starch Metabolism : Kinetin influences the metabolism of sugars and starch during the feminization of castor plants, indicating its role in plant reproductive processes (Kumar & Rao, 1980).

  • Antioxidant System in Plants : It protects Solanum lycopersicum from NaCl-induced oxidative stress by enhancing the antioxidant system and other protective mechanisms (Ahanger et al., 2018).

  • Anti-Aging Effects : Kinetin has demonstrated anti-aging effects in different systems, including plants and human cells. Its role as a natural antioxidant protecting against oxidative and glyoxidative damage is notable (Rattan, 2002).

  • Protein Synthesis in Plants : The compound affects protein synthesis in plants, particularly in chloroplasts, which may be linked to its impact on hydration and permeability of chloroplast membranes (Richmond, Sachs & Osborne, 1971).

  • Vanillic Acid Formation : Kinetin induces vanillic acid formation in Vanilla planifolia, influencing enzyme activities in the phenylpropanoid pathway (Funk & Brodelius, 1992).

Safety And Hazards

Kinetin hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental contact, immediate measures such as rinsing with water or showering are recommended .

properties

IUPAC Name

N-(furan-2-ylmethyl)-7H-purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O.ClH/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9;/h1-3,5-6H,4H2,(H2,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKPHTIEFMEGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kinetin hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Stanley, PT Muthiah, SJ Geib - Acta Crystallographica Section C …, 2003 - scripts.iucr.org
In the title compound, N6-furfuryladenin-3-ium chloride, C10H10N5O+·Cl−, the adenine moiety exists as the N3-protonated N7–H tautomer. The orientation of the N6 substituent (furfuryl …
Number of citations: 23 scripts.iucr.org
R Novotná, Z Trávníček, I Popa - Journal of Molecular Structure, 2010 - Elsevier
N6-furfuryladenine (kinetin, 1), 2-chloro-N6-furfuryladenine (2), N6-furfuryladenosine (kinetin riboside, 3) and 2-chloro-N6-(5-methylfurfuryl)adenosine (4) have been prepared and their …
Number of citations: 7 www.sciencedirect.com
SN Barnaby, SH Frayne, KR Fath, IA Banerjee - Soft Materials, 2011 - Taylor & Francis
… However, under acidic conditions, a transition from the tautomeric 9H-amino form to the 7H-amino form occurs for kinetin hydrochloride crystals (Citation51). The crystal structure of …
Number of citations: 18 www.tandfonline.com
C McHugh, A Erxleben - Crystal growth & design, 2011 - ACS Publications
Co-crystal and salt formation of the kinetin analogue N 6 -benzyladenine with the pharmaceutically acceptable co-crystal and salt formers maleic acid, oxalic acid, glutaric acid, succinic …
Number of citations: 36 pubs.acs.org
G Gold-von Simson, JD Goldberg, LM Rolnitzky… - Pediatric …, 2009 - nature.com
Familial dysautonomia (FD) is caused by an intronic splice mutation in the IκB kinase–associated protein gene (IKBKAP) that leads to partial skipping of exon 20 and tissue-specific …
Number of citations: 45 www.nature.com
G Ślósarek, M Kozak, J Gierszewski… - … Section B: Structural …, 2006 - scripts.iucr.org
The crystal structure of kinetin dihydrogenphosphate has been determined at 115 and 293 K. Kinetin dihydrogenphosphate undergoes a polymorphic phase transition at 291.1 K. In …
Number of citations: 14 scripts.iucr.org
L Wang, M Guo, S Jin, LP Sun, Y Wang, W Xu… - Journal of Chemical …, 2016 - Springer
Three organic adducts of N 6 -benzyladenine have been prepared with trichloroacetic acid, 3-nitrophthalic acid, and citric acid. The three crystalline complexes were characterized by X-…
Number of citations: 7 link.springer.com
S Jin, L Jin, X Ye, J Li, B Jin, L Zheng… - Journal of Chemical …, 2015 - Springer
… Like the cations in N 6 -benzyladeninium bromide [39] and kinetin hydrochloride [40], HL + exists as the H3, H7 tautomer. The hydrogen atoms involved in the H-bonding were located in …
Number of citations: 3 link.springer.com
A García-Raso, A Terrón, A Bauzá, A Frontera… - New Journal of …, 2018 - pubs.rsc.org
In this manuscript, we report the synthesis and X-ray characterization of three N6-aminoacid/peptide–adenine-derivatives; the zwitterion N6GlyAde·0.5H2O (1), its corresponding …
Number of citations: 13 pubs.rsc.org
L Van Meulebroek, JV Bussche, K Steppe… - … of Chromatography A, 2012 - Elsevier
Phytohormones are key signalling biomolecules and are of particular interest because of their regulating role in numerous physiological and developmental plant processes. Since the …
Number of citations: 75 www.sciencedirect.com

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